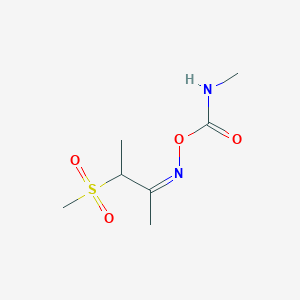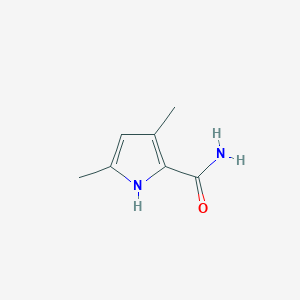
3,5-dimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1H-pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the pyrrole family and is a derivative of the amino acid proline. DPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a GABA receptor agonist, which means that it enhances the activity of GABA, a neurotransmitter that is involved in the regulation of neuronal activity. It may also act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
3,5-dimethyl-1H-pyrrole-2-carboxamide has been found to have a wide range of biochemical and physiological effects, including the ability to reduce anxiety and depression, enhance memory and cognitive function, and improve sleep quality. It has also been found to have antioxidant properties and to be effective in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dimethyl-1H-pyrrole-2-carboxamide is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of 3,5-dimethyl-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies that use it.
Zukünftige Richtungen
There are many potential future directions for research involving 3,5-dimethyl-1H-pyrrole-2-carboxamide, including studies on its effects on other neurotransmitter systems, such as the glutamate system. It may also be useful in the development of new drugs for the treatment of various neurological disorders, as well as in the study of the role of proline in the body. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxamide and its potential applications in scientific research.
Synthesemethoden
3,5-dimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of proline with acetic anhydride and sulfuric acid, as well as the reaction of 2,5-dimethylpyrrole with proline. Other methods include the reaction of 2,4-pentanedione with proline and the reaction of proline with 2,3-butanedione.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1H-pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new drugs. It has also been used in studies on the effects of various substances on the central nervous system, as well as in studies on the role of proline in the body.
Eigenschaften
CAS-Nummer |
131475-05-3 |
|---|---|
Produktname |
3,5-dimethyl-1H-pyrrole-2-carboxamide |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-6(4)7(8)10/h3,9H,1-2H3,(H2,8,10) |
InChI-Schlüssel |
TZPYUTJMVLCBKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C |
Kanonische SMILES |
CC1=CC(=C(N1)C(=O)N)C |
Synonyme |
1H-Pyrrole-2-carboxamide,3,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



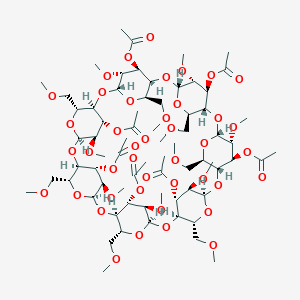
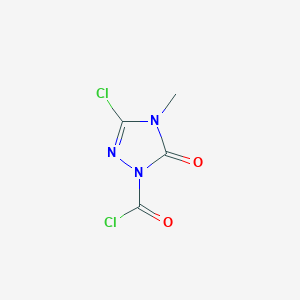
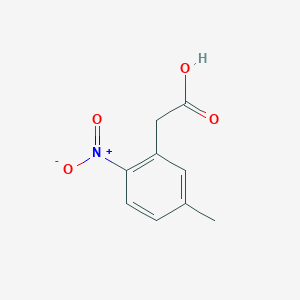
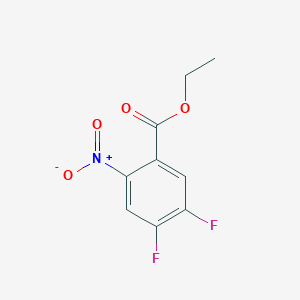
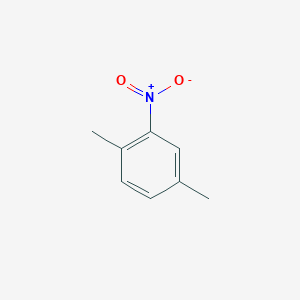
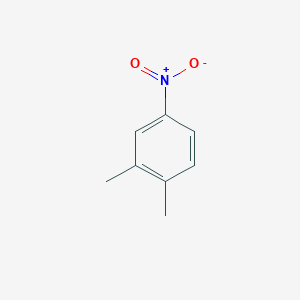
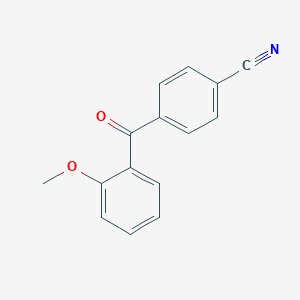
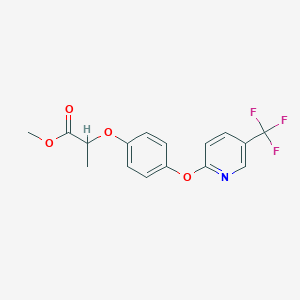
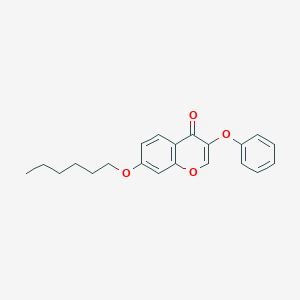
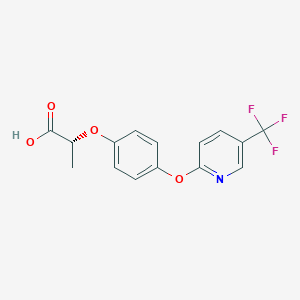
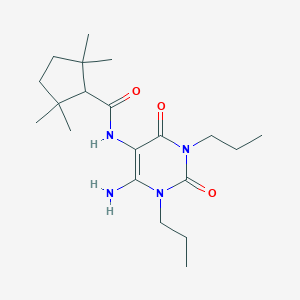
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)

